Lipophilicity (XLogP3) Differentiation: 3-Benzyl-3-methoxyazetidine vs. 3-Methoxyazetidine and 3-Benzylazetidine
3-Benzyl-3-methoxyazetidine possesses a computed XLogP3 of 1.3, placing it within the optimal lipophilicity range (1–3) associated with balanced CNS permeability and acceptable metabolic stability [1]. In contrast, 3-methoxyazetidine (the des-benzyl analog) has a computed XLogP3 of approximately −0.35, which is over 1.6 log units lower and falls below the typical lower bound for passive blood-brain barrier penetration [2]. 3-Benzylazetidine (the des-methoxy analog) would be expected to have a higher XLogP3 than 1.3 due to removal of the polar methoxy oxygen, shifting lipophilicity toward the range associated with increased metabolic clearance and potential hERG liability. The XLogP3 of 1.3 for 3-benzyl-3-methoxyazetidine represents a calculated middle ground that neither mono-substituted analog achieves, making it a distinct starting point for lead optimization programs where lipophilicity is a critical design parameter [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 3-Methoxyazetidine: XLogP3 ≈ −0.35; 3-Benzylazetidine: XLogP3 not separately computed but expected >1.3 based on removal of polar methoxy oxygen |
| Quantified Difference | ΔXLogP3 ≈ +1.65 vs. 3-methoxyazetidine (target is more lipophilic); ΔXLogP3 estimated at −0.5 to −1.0 vs. 3-benzylazetidine (target is less lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2024.11.20 release) using standardized molecular descriptors |
Why This Matters
For CNS-targeted programs, XLogP3 between 1 and 3 is empirically associated with higher probability of achieving both brain exposure and acceptable ADME profile; 3-benzyl-3-methoxyazetidine hits this window while its mono-substituted analogs fall outside it.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 105437043, 3-Benzyl-3-methoxyazetidine (XLogP3 = 1.3). https://pubchem.ncbi.nlm.nih.gov/compound/105437043. Accessed 10 May 2026. View Source
- [2] ChemBase. 3-Methoxyazetidine hydrochloride: LogP = −0.35161185. https://en.chembase.cn. Accessed 10 May 2026. View Source
